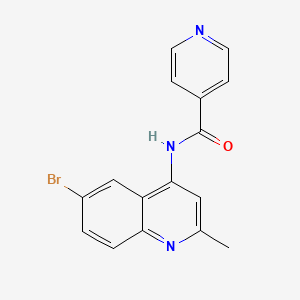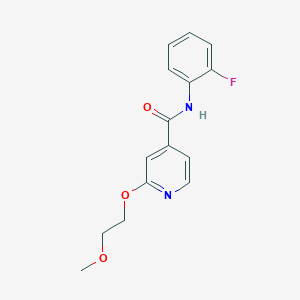![molecular formula C21H17N5O3S2 B2531625 N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892731-48-5](/img/structure/B2531625.png)
N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" is a complex organic molecule that appears to be a hybrid structure containing multiple heterocyclic components. These components include a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin core, which is a fused ring system combining thiophene, triazole, and pyrimidine rings. The molecule also features methoxy, methyl, and phenylsulfonyl substituents, which are common functional groups in medicinal chemistry due to their influence on the biological activity and physicochemical properties of the compounds.
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, similar compounds have been synthesized using microwave-accelerated multi-step synthesis, starting from amino-substituted benzofuran or benzothiophene precursors, followed by condensation with various anilines . The synthesis of related thienopyrimidine derivatives has also been reported, which involves heterocyclization and subsequent reactions with nucleophiles .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by X-ray crystallography, NMR, and elemental analysis. These techniques provide detailed information about the arrangement of atoms, the geometry of the molecule, and the presence of specific functional groups. For example, a related pyrimidin-amine compound was structurally characterized by these methods, revealing intramolecular hydrogen bonding and a supramolecular chain in the crystal .
Chemical Reactions Analysis
The reactivity of such a compound would be influenced by its functional groups. The phenylsulfonyl group, for instance, could undergo reactions with nucleophiles, while the methoxy group might be involved in electrophilic aromatic substitution reactions. The triazolo and pyrimidin rings could participate in various ring transformations and addition reactions, as seen in the reactions of related triazolopyridazine compounds with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of aromatic rings and heteroatoms would contribute to its UV-Vis absorption properties, making it potentially useful for spectroscopic detection. The compound's solubility, melting point, and stability could be influenced by the substituents and the rigidity of the fused ring system. The biological activity, such as kinase inhibition, has been observed in similar compounds, suggesting potential pharmacological applications .
Scientific Research Applications
Synthesis and Biological Evaluation
The compound N-(2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has been explored for its potential in various scientific research applications, particularly focusing on its synthesis and biological activity. For instance, Ivachtchenko et al. (2010) synthesized a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, evaluating their binding affinity to 5-HT6 receptors and their selectivity over 5-HT2A and 5-HT2B receptors, indicating a potential for central nervous system applications (Ivachtchenko et al., 2010).
Antimicrobial and Antitumor Activity
Sanad et al. (2021) investigated thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones for their antibacterial activities, particularly against Gram-positive strains, showing potential as inhibitors for MRSA and VRE (Sanad et al., 2021). Similarly, Hafez and El-Gazzar (2017) synthesized 6-phenyl-thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activities, finding some compounds with potent activity comparable to doxorubicin against various human cancer cell lines (Hafez & El-Gazzar, 2017).
Synthesis Techniques and Structural Insights
The synthesis techniques and structural elucidation of related compounds provide valuable insights into the chemical properties and potential applications of this compound. For example, Davoodnia et al. (2008) discussed the preparation of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, highlighting the versatility of heterocyclization reactions in synthesizing complex fused heterocycles (Davoodnia et al., 2008).
properties
IUPAC Name |
10-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-13-8-9-17(29-2)15(12-13)22-19-18-16(10-11-30-18)26-20(23-19)21(24-25-26)31(27,28)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXDNYBYZJFTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)

![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)
![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)



![N-(Cyclobutylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2531556.png)


![Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate](/img/structure/B2531560.png)
![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2531561.png)

